molecular formula C23H22F2N4O4S B2888358 3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide CAS No. 1010938-14-3

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide

Cat. No.: B2888358
CAS No.: 1010938-14-3
M. Wt: 488.51
InChI Key: CEOMZSLCRRWHBF-UHFFFAOYSA-N
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Description

3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H22F2N4O4S and its molecular weight is 488.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Screening

The compound is involved in the synthesis of bioactive molecules with fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, aiming for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These synthesized molecules undergo rigorous pharmacological screening to evaluate their potential as therapeutic agents (Patel et al., 2009).

Chemical Structure Characterization

Research on compounds structurally related to 3-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide often focuses on chemical structure characterization. This involves the use of spectral (UV-Visible, IR, 1H NMR, and MASS) data, confirming identities and elucidating structures, which is essential for understanding the compound's reactivity and interaction with biological targets (Acharyulu et al., 2010).

Anti-Acetylcholinesterase Activity

Some derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. This is particularly relevant in the development of treatments for neurodegenerative diseases like Alzheimer's. The structure-activity relationship studies help in identifying the most effective compounds in inhibiting AChE, an enzyme involved in breaking down acetylcholine in the brain (Sugimoto et al., 1990).

Antimycobacterial and Antibacterial Agents

Compounds with the core structure similar to this compound are investigated for their antimycobacterial and antibacterial properties. New series of compounds have shown activity against Mycobacterium tuberculosis H37Rv strain, indicating their potential as lead molecules for developing new antimycobacterial therapies (Thomas et al., 2011).

Synthesis of Diuretic and Antihypertensive Agents

Investigations into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives have shown promise for their diuretic and antihypertensive activities. Such research contributes to the development of new therapeutic agents addressing cardiovascular diseases, providing a foundation for further pharmacological studies (Rahman et al., 2014).

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4S/c1-14-10-21(19-12-17(24)13-20(25)22(19)26-14)27-23(31)16-4-3-5-18(11-16)34(32,33)29-8-6-28(7-9-29)15(2)30/h3-5,10-13H,6-9H2,1-2H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOMZSLCRRWHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.